4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one
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Overview
Description
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxin ring fused to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. One common method involves the use of benzenesulfonyl chloride in the presence of aqueous sodium carbonate to yield the intermediate benzenesulfonamide, which is then further reacted with alkyl or aryl halides in N,N-dimethylformamide (DMF) and lithium hydride as a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cholinesterases and lipoxygenases, which play crucial roles in various physiological processes . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 6-Acetyl-1,4-benzodioxane
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Comparison: Compared to its analogs, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one is unique due to its butenone moiety, which imparts distinct chemical reactivity and biological activity. Its structural features enable it to participate in a broader range of chemical reactions and exhibit diverse biological effects .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H12O3/c1-9(13)2-3-10-4-5-11-12(8-10)15-7-6-14-11/h2-5,8H,6-7H2,1H3/b3-2+ |
InChI Key |
OHCGMQFPBKFWBB-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC2=C(C=C1)OCCO2 |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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